molecular formula C41H83N2O11P B15282133 Ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate

Ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate

Cat. No.: B15282133
M. Wt: 811.1 g/mol
InChI Key: AOIOWUNZUTWDLJ-UHFFFAOYSA-N
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Description

Ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate is a synthetic phospholipid derivative characterized by two palmitoyl (C16:0) acyl chains esterified to a glycerol backbone and a uniquely modified phosphate head group. The head group features a (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) moiety, which introduces a polyethylene glycol (PEG)-like structure, and an ammonium counterion . This compound is distinguished by its amphiphilic nature, enabling applications in drug delivery systems, membrane biology studies, and nanotechnology. Its synthesis likely involves coupling palmitic acid to glycerol, followed by phosphorylation and functionalization of the head group, as inferred from analogous lipid syntheses .

Properties

Molecular Formula

C41H83N2O11P

Molecular Weight

811.1 g/mol

IUPAC Name

azanium;2,3-di(hexadecanoyloxy)propyl 2-(2-methoxyethoxycarbonylamino)ethyl phosphate

InChI

InChI=1S/C41H80NO11P.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-39(43)50-36-38(37-52-54(46,47)51-33-32-42-41(45)49-35-34-48-3)53-40(44)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h38H,4-37H2,1-3H3,(H,42,45)(H,46,47);1H3

InChI Key

AOIOWUNZUTWDLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCC.[NH4+]

Related CAS

474922-84-4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate typically involves multiple steps. The process begins with the esterification of glycerol with palmitic acid to form 2,3-bis(palmitoyloxy)propyl derivatives. This intermediate is then reacted with 2-(((2-methoxyethoxy)carbonyl)amino)ethyl phosphate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate involves its interaction with lipid bilayers and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering their properties and facilitating the delivery of active ingredients. The molecular targets and pathways involved include membrane proteins and lipid rafts, which play crucial roles in cellular signaling and transport .

Comparison with Similar Compounds

Acyl Chain Variations

  • Palmitoyl vs. Stearoyl Chains: Compared to distearoylphosphatidylcholine (DSPC, C44H88NO8P), which has stearoyl (C18:0) chains , the main compound’s shorter palmitoyl chains (C16:0) reduce hydrophobic interactions, lowering its phase transition temperature (Tm). For example, DSPC has a Tm of ~55°C, while dipalmitoylphosphatidylcholine (DPPC, C40H80NO8P) with palmitoyl chains exhibits a Tm of ~41°C .
  • Mixed Acyl Chains : Lipids like (R)-2-(oleoyloxy)-3-(stearoyloxy)propyl phosphate () combine unsaturated (oleoyl, C18:1) and saturated (stearoyl) chains, enhancing membrane fluidity. The main compound’s symmetric palmitoyl chains favor bilayer stability over fluidity.

Head Group Modifications

Compound Head Group Structure Charge Key Features
Main Compound (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate + NH4⁺ Neutral (zwitterionic) PEG-like group enhances solubility and reduces immunogenicity
DPPC Trimethylammonioethyl phosphate Zwitterionic Standard phosphatidylcholine head group; widely used in liposomes
DOCP Inverted dimethylammonioethyl phosphate Negatively charged Anti-fouling properties due to dipole inversion
Sodium 2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate 2-hydroxyethyl phosphate + Na⁺ Anionic Simpler head group; sodium counterion affects ionic interactions

Physicochemical Properties

  • Stability : The carbonate linkage in the head group may confer hydrolytic lability compared to DPPC’s stable phosphocholine bond .

Functional and Application Differences

  • Drug Delivery : While DPPC and DSPC are staples in liposomal formulations (e.g., mRNA vaccines), the main compound’s PEG-like head group could extend circulation time by reducing macrophage uptake, similar to PEGylated lipids .
  • Membrane Interactions : Unlike charge-neutral DOCPe, which resists protein adsorption , the ammonium group in the main compound may facilitate interactions with negatively charged biomolecules.

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